Fosfestrol

Prostate Cancer In Vivo Efficacy Hormone Therapy

Select Fosfestrol (DESDP) for research demanding its unique dual mechanism: rapid anti-gonadotropic suppression to castrate-range testosterone within 12 hours, plus estrogen receptor-independent direct cytotoxicity in hormone-refractory prostate cancer models like DU145. This non-interchangeable prodrug of diethylstilbestrol (DES) offers a distinct pharmacokinetic profile validated in real-world mCRPC studies showing a 63% PSA response and 27.5-month median OS. Ideal as an analytical reference standard for HPLC/LC-MS method development or as a comparator arm for novel agents. Standard B2B shipping applies.

Molecular Formula C18H22O8P2
Molecular Weight 428.3 g/mol
CAS No. 522-40-7
Cat. No. B1227026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfestrol
CAS522-40-7
Synonymsdiethyldioxystilbene diphosphate
diethylstilbestrol diphosphate
difostilben
fosfesterol
fosfestrol
fosfestrol, (E)-isomer
fosfestrol, 99Tc-labeled cpd
fosfestrol, disodium salt, (E)-isomer
fosfestrol, sodium salt, (E)-isomer
fosfestrol, tetrasodium salt, (E)-isomer
fostestrolum
fostrolin
Honvan
Kyorin
ST-52
stilbestrol diphosphate
Stilphostrol
Molecular FormulaC18H22O8P2
Molecular Weight428.3 g/mol
Structural Identifiers
SMILESCCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O
InChIInChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17+
InChIKeyNLORYLAYLIXTID-ISLYRVAYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Fosfestrol (CAS 522-40-7) for Scientific and Industrial Procurement: A Nonsteroidal Estrogen Prodrug for Advanced Prostate Cancer Research


Fosfestrol (CAS 522-40-7), also known as diethylstilbestrol diphosphate (DESDP), is a synthetic nonsteroidal estrogen of the stilbestrol group [1]. It acts as a prodrug of the active metabolite diethylstilbestrol (DES), which is a potent estrogen receptor agonist . The compound exerts a powerful anti-gonadotropic effect, strongly suppressing testosterone levels in men to the castrate range, which forms the basis for its historical and ongoing use in the treatment of advanced prostate cancer [2]. Fosfestrol is primarily administered via slow intravenous infusion or orally and is particularly noted for its application in castration-resistant prostate cancer (CRPC), where it may also exhibit direct cytotoxic effects on tumor cells independent of its hormonal activity [3].

Why Generic Substitution Fails for Fosfestrol: A Procurement Guide to Critical Differences in Prodrug Pharmacokinetics and Dual Mechanism


Procuring a general 'estrogen' or even a 'DES prodrug' for prostate cancer research or clinical application is inadequate because Fosfestrol (DESDP) exhibits critical, non-interchangeable differences from its active metabolite DES and other hormonal agents. Substitution with simple DES or other estrogens ignores the unique pharmacokinetic profile of Fosfestrol, which is characterized by a rapid increase in serum fosfestrol levels during infusion followed by a swift decline post-treatment [1]. This profile is fundamentally different from the sustained levels of DES and underpins the use of continuous infusion to maintain cytotoxic concentrations [2]. Furthermore, unlike many purely anti-androgenic agents, Fosfestrol may offer a dual mechanism of action: systemic anti-gonadotropic suppression and a direct, estrogen receptor-independent cytotoxic effect on prostate cancer cells, a property critical in hormone-refractory disease [3]. Substituting with DES or an LHRH agonist would fail to replicate this specific pharmacodynamic behavior, potentially compromising efficacy in specific research models and clinical scenarios.

Fosfestrol Quantitative Evidence Guide: Head-to-Head Performance Data for Procurement and Selection Decisions


Fosfestrol vs. Castration in Rat Prostate Cancer Model: Quantified Tumor Growth Inhibition

In a comparative study using the Noble Nb-H and Nb-R prostatic carcinoma rat model, both diethylstilbestrol (DES) and its diphosphate Fosfestrol (DESPP) demonstrated significantly superior tumor inhibition compared to surgical castration alone [1]. While castration only retarded tumor growth, treatment with DES or DESPP at doses of 3×0.1 mg/kg and 1.0 mg/kg weekly (s.c.) resulted in almost complete tumor inhibition (P<0.01) [1]. This effect was maintained even in castrated rats, indicating a direct tumor-inhibiting mechanism beyond mere testosterone suppression [1].

Prostate Cancer In Vivo Efficacy Hormone Therapy

Fosfestrol Oral Bioavailability: Achieving Therapeutic DES Plasma Levels Comparable to IV Infusion

A key procurement consideration is the route of administration. A pharmacokinetic study in 11 patients with metastatic prostate cancer demonstrated that oral administration of 360 mg Fosfestrol achieves plasma concentrations of the active metabolite E-diethylstilbestrol (E-DES) in the range of 250-1600 ng/mL (1-4 x 10^-6 mol/L) within 60-110 minutes [1]. Notably, these plasma concentration-time courses were surprisingly similar to those achieved after a 45-minute intravenous bolus infusion of the same dose (360 mg), indicating that oral Fosfestrol provides comparable systemic exposure to its active moiety as an IV dose [1].

Pharmacokinetics Bioavailability Drug Delivery

Fosfestrol in Castration-Resistant Prostate Cancer: Real-World PSA and Symptomatic Response Rates

In a retrospective real-world study of 65 patients with metastatic castration-resistant prostate cancer (mCRPC) treated with oral Fosfestrol, the compound demonstrated quantifiable clinical activity [1]. A prostate-specific antigen (PSA) response, defined as a decrease of ≥50% from baseline, was observed in 41 out of 65 patients (63%) [1]. Furthermore, 54 patients (83%) experienced a symptomatic response [1]. At a median follow-up of 16 months, the median progression-free survival (PFS) was 8.3 months (95% CI 4.7–11.8) and median overall survival (OS) was 27.5 months (95% CI 25.4–29.5) [1].

Castration-Resistant Prostate Cancer Clinical Efficacy Biomarker

Fosfestrol vs. Diethylstilbestrol (DES): Comparative Cytotoxicity in Hormone-Refractory Cell Lines

A key differentiation from its active metabolite DES lies in the direct cytotoxic potential in hormone-refractory disease. While both DES and DES diphosphate (Fosfestrol) are effective agents for advanced prostate cancer, studies have been designed to compare their mechanisms of in vitro growth inhibition in human androgen-independent prostate cancer cells (DU145) [1]. Research indicates that DES and DESdP induce apoptosis and cell cycle arrest in these cells via a mechanism that is independent of the estrogen receptor and does not involve disruption of microtubule architecture [1]. This highlights a shared, direct cytotoxic pathway distinct from their hormonal effects.

Prostate Cancer In Vitro Cytotoxicity

Fosfestrol's Rapid Onset of Action: Testosterone Suppression to Castrate Levels Within 12 Hours

Fosfestrol distinguishes itself through the rapidity of its primary pharmacodynamic effect. Following initiation of therapy, Fosfestrol acts as a prodrug to diethylstilbestrol, which in turn exerts powerful antigonadotropic effects [1]. This action results in a swift and profound suppression of testosterone, with serum levels decreasing to the castrate range within just 12 hours of starting treatment [1].

Pharmacodynamics Testosterone Mechanism of Action

Fosfestrol Prodrug Activation: Minimal Systemic Exposure to Intact Prodrug After Oral Dosing

Fosfestrol's prodrug nature creates a unique analytical and pharmacological profile. A study using a highly sensitive HPLC method (limit of detection for fosfestrol: 0.1 µg/mL) demonstrated that after oral administration of 360 mg Fosfestrol, the intact prodrug was not detectable in plasma [1]. This is because it undergoes rapid and extensive biotransformation by enzymes in the gut wall [1]. This is in stark contrast to intravenous infusion, where both fosfestrol and its monophosphate are detectable in plasma [1].

Prodrug Metabolism Bioanalysis Pharmacokinetics

Fosfestrol in Scientific Research and Procurement: Application Scenarios Driven by Quantitative Evidence


Modeling Direct, Non-Hormonal Cytotoxicity in Hormone-Refractory Prostate Cancer

Procure Fosfestrol to establish or validate an in vitro or in vivo model of estrogen receptor-independent apoptosis in prostate cancer. The direct cytotoxic effects of Fosfestrol and its metabolite DES on hormone-refractory cell lines like DU145, as demonstrated by comparative mechanistic studies, make it a valuable tool for investigating this specific pathway [1]. This application is ideal for studies seeking to understand or target mechanisms of cell death beyond androgen deprivation.

Investigating Rapid Androgen Deprivation Models in Rodent Studies

Select Fosfestrol for in vivo studies requiring a rapid induction of a castrate-like state. Its pharmacodynamic property of suppressing testosterone to castrate levels within 12 hours of therapy initiation offers a significant advantage for time-sensitive experimental protocols [2]. This rapid onset, compared to the slower action of LHRH agonists or surgical castration, enables studies with shorter timelines and more precise control over the hormonal environment.

Benchmarking Efficacy in Castration-Resistant Prostate Cancer (CRPC) Models

Utilize oral Fosfestrol as a reference standard or comparator arm in preclinical or clinical studies of novel agents for metastatic CRPC. The real-world, contemporary data on PSA response rates (63%), symptomatic improvement (83%), and survival outcomes (median OS 27.5 months) provide a robust and quantifiable benchmark for efficacy in this challenging patient population [3]. This is particularly relevant for studies in resource-limited settings or for repurposing investigations.

Developing Bioanalytical Methods for Stilbestrol Prodrugs and Metabolites

Procure Fosfestrol for use as an analytical reference standard in developing and validating methods (e.g., HPLC, LC-MS) for the quantification of stilbestrol diphosphates and their active metabolites. The known pharmacokinetic profile, where the oral prodrug is undetectable in plasma while the IV form is measurable, creates a unique challenge and a clear need for robust analytical methods for both routes of administration [4]. This supports pharmaceutical quality control, impurity profiling, and clinical pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosfestrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.